N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide features a hybrid structure combining a benzimidazole core, a phenyl linker, and a 4-oxo-chromene carboxamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems are critical for interactions.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-19-13-21(29-20-12-6-2-8-15(19)20)23(28)26-16-9-3-1-7-14(16)22-24-17-10-4-5-11-18(17)25-22/h1-13H,(H,24,25)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWOKBNOPPPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is the condensation of o-phenylenediamine with salicylic acid to form 2-(1H-benzo[d]imidazol-2-yl)phenol, followed by a reaction with chromene derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is studied for its biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The compound shares structural motifs with several analogs (Table 1), including:
- Benzimidazole-phenyl backbone : Common in all listed analogs.
- Variable substituents : The chromene carboxamide group distinguishes it from bromobenzamide, sulfonylacetamidines, and triazole derivatives.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Electronic Properties
- Polarity and Solubility : The chromene carboxamide group in the target compound introduces additional oxygen atoms, enhancing polarity compared to bromobenzamide (halogenated) or triazole derivatives (N-rich).
- Electronic Effects: The 4-oxo group in chromene may act as an electron-withdrawing group, contrasting with the electron-donating imidazolidinylamino groups in compounds.
Biological Activity
The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, a derivative of benzimidazole and chromene, has garnered attention for its potential biological activities, particularly in the realms of anticancer and enzyme inhibition. This article synthesizes recent findings from diverse research studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
This compound features a benzimidazole moiety, which is known for its pharmacological significance, fused with a chromene structure that enhances its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This results in cell cycle arrest and increased apoptosis markers like caspase activation.
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
- α-Glucosidase Inhibition : Similar benzimidazole derivatives have been reported as effective α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. The compound showed competitive inhibition with an IC50 value of approximately 0.71 µM, suggesting strong potential for therapeutic use in diabetes management .
- Kinetic Studies : Kinetic assays confirmed that the compound binds at the allosteric site of α-glucosidase, leading to non-cytotoxic effects on liver cells (LO2), thereby supporting its safety profile for further development.
Metabolic Stability
Metabolic stability is critical for drug development. Studies using human liver microsomes indicated that this compound exhibited higher metabolic stability compared to other benzimidazole derivatives like alpidem, which undergo rapid biotransformation leading to hepatotoxicity. The compound retained over 90% of its parent form after 120 minutes of incubation, indicating favorable pharmacokinetic properties .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
